molecular formula C21H24ClN3S B216438 N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No. B216438
M. Wt: 386 g/mol
InChI Key: FVAPZIJIBMZGAG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives. This compound has been found to possess various biological activities and has been studied extensively in the field of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide in lab experiments is its ability to modulate various signaling pathways, making it a potentially useful tool for studying the mechanisms underlying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide. One direction is the further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is the development of more potent and selective derivatives of this compound, which may have improved efficacy and reduced toxicity. Additionally, the use of this compound in combination with other drugs or therapies may also be explored as a potential treatment option.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can be achieved through several methods. One of the commonly used methods involves the reaction of 3-chloro-2-methylbenzoyl chloride with piperazine in the presence of a base, followed by the addition of 3-phenylpropenal and thiourea.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has been studied extensively for its potential as a therapeutic agent. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(3-chloro-2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Molecular Formula

C21H24ClN3S

Molecular Weight

386 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C21H24ClN3S/c1-17-19(22)10-5-11-20(17)23-21(26)25-15-13-24(14-16-25)12-6-9-18-7-3-2-4-8-18/h2-11H,12-16H2,1H3,(H,23,26)/b9-6+

InChI Key

FVAPZIJIBMZGAG-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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